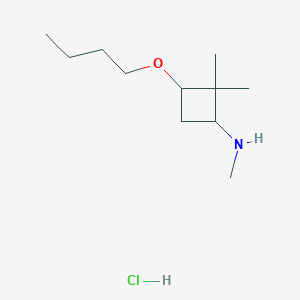

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUYRHVTLNUQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CC(C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Cyclobutane Core

The cyclobutane ring with 2,2-dimethyl substitution is typically prepared via cyclization reactions involving suitable precursors such as substituted alkenes or dihalides. Methods include:

- Intramolecular nucleophilic substitution where a precursor bearing leaving groups and nucleophiles on appropriate carbons cyclizes to form the cyclobutane ring.

- [2+2] Cycloaddition reactions of alkenes under photochemical or thermal conditions to afford the cyclobutane skeleton.

The 2,2-dimethyl substitution is introduced either by starting from a gem-dimethyl substituted precursor or by alkylation reactions post ring formation.

Introduction of the Butoxy Group at the 3-Position

The butoxy substituent (–O–butyl) at the 3-position is typically installed via nucleophilic substitution or etherification reactions:

- Starting from a 3-hydroxycyclobutane intermediate, the hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate).

- The leaving group is then displaced by butoxide ion (generated from butanol and a strong base) to yield the 3-butoxy substituent.

Alternatively, direct Williamson ether synthesis can be employed if the 3-hydroxy intermediate is available.

Amination at the 1-Position

The amino group at the 1-position can be introduced by:

- Reductive amination of a cyclobutanone intermediate at the 1-position using ammonia or amine sources.

- Nucleophilic substitution if a suitable leaving group is present at the 1-position.

- Direct amination via catalytic methods or using azide intermediates followed by reduction.

Formation of the Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, resulting in a crystalline solid that is easier to purify and handle.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Synthesis of 2,2-dimethylcyclobutanone | Cyclobutane ring with gem-dimethyl groups |

| 2 | Hydroxylation at 3-position | 3-hydroxy-2,2-dimethylcyclobutanone |

| 3 | Conversion of hydroxyl to leaving group | Formation of mesylate or tosylate intermediate |

| 4 | Nucleophilic substitution with butoxide ion | Introduction of 3-butoxy group |

| 5 | Reductive amination at 1-position | Formation of 3-butoxy-N,2,2-trimethylcyclobutan-1-amine |

| 6 | Treatment with HCl | Formation of hydrochloride salt |

Analytical and Research Data Supporting Preparation

- Purity and Identity Confirmation: Characterization of intermediates and final product is typically done by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side products.

- Stereochemistry: The compound may exist as stereoisomers; chiral resolution or stereoselective synthesis methods may be applied depending on desired isomer (e.g., (1R,3S) enantiomer).

- Safety and Handling: The hydrochloride salt form is preferred for its stability; safety data sheets indicate standard precautions for handling amines and hydrochloride salts.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Cyclobutane ring formation | Intramolecular cyclization or [2+2] cycloaddition | Requires controlled temperature and catalysts |

| Butoxy group installation | Williamson ether synthesis, base-mediated | Use of butoxide ion, inert atmosphere preferred |

| Amination method | Reductive amination or nucleophilic substitution | Use of reducing agents like NaBH3CN or catalytic hydrogenation |

| Salt formation | HCl gas or aqueous HCl treatment | Yields stable hydrochloride salt |

| Purification | Crystallization or chromatography | Ensures high purity for research use |

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is characterized by its unique molecular structure, which contributes to its reactivity and functionality in different applications. Its chemical formula is , and it features a cyclobutane ring that enhances its stability and interaction with biological systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Alkylation : The butoxy group can be replaced with other alkyl chains to modify the compound's properties.

- Cyclization : The cyclobutane ring allows for the formation of new cyclic compounds, which are essential in drug discovery.

Biological Studies

In biological research, this compound has been employed in several studies:

- Cell Culture : It functions as a non-ionic organic buffering agent that maintains pH levels within the optimal range for cell growth (6–8.5) .

- Pharmacological Research : Preliminary studies suggest potential interactions with various receptors, indicating its utility in investigating new therapeutic agents.

Data Table: Applications Overview

Case Study 1: Use in Drug Development

A study conducted by researchers at a pharmaceutical company explored the use of this compound as a precursor in the synthesis of novel antidepressants. The compound's structural properties allowed for modifications that enhanced the efficacy of the resulting drugs.

Case Study 2: Buffering Capacity in Cell Cultures

In another study published in a biochemistry journal, the buffering capacity of this compound was evaluated in various cell lines. Results indicated that it effectively maintained pH stability during cell proliferation assays, leading to improved experimental reliability.

Mechanism of Action

The mechanism of action of 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : The 2,2-dimethyl substitution in the target compound may reduce conformational flexibility compared to the 2,2-diethyl analog, affecting binding to biological targets.

Analytical and Pharmacological Insights

Analytical Methods

Cyclobutanamine hydrochlorides are typically analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC), as demonstrated for related compounds like amitriptyline hydrochloride (accuracy: 98–102%) and dosulepin hydrochloride (linearity R² > 0.999) . These methods could be adapted for the target compound, with adjustments for its larger molecular weight and substituents.

Protein Binding and Pharmacokinetics

5, ). This suggests that the target compound’s butoxy group may influence protein-binding behavior, altering its pharmacokinetic profile compared to smaller analogs.

Biological Activity

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is a synthetic compound with the molecular formula C11H24ClNO and a molecular weight of 221.77 g/mol. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound is characterized by its unique structure, which includes a butoxy group and a trimethylcyclobutane moiety. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-butoxy-N,2,2-trimethylcyclobutan-1-amine; hydrochloride |

| Molecular Formula | C11H24ClNO |

| Molecular Weight | 221.77 g/mol |

| CAS Number | 1375472-53-9 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing various signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain phosphodiesterases (PDEs), particularly PDE4A and PDE4D, which are involved in the hydrolysis of cyclic AMP (cAMP). This inhibition can lead to increased levels of cAMP, a crucial second messenger in many physiological processes .

- Receptor Binding : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, although the specific receptors involved remain to be fully characterized.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : By inhibiting PDE4 enzymes, the compound may reduce inflammation by elevating cAMP levels, which can downregulate pro-inflammatory cytokines.

- Neuroprotective Properties : Elevation of cAMP has been linked to neuroprotection in various models of neurodegenerative diseases. The potential neuroprotective effects warrant further investigation .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In cell culture experiments, this compound demonstrated significant inhibition of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. The results indicated a potential application in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced edema and inflammatory cell infiltration in models of acute lung injury . These findings support its potential use as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Unique Features |

|---|---|

| 3-butoxy-N,2,2-trimethylcyclobutan-1-amine | Hydrochloride form enhances solubility |

| 3-butoxy-N,N-dimethylpropanamide | Lacks cyclobutane structure; different biological activity |

| 3-butoxy-N-acetylcyclobutanamine | Acetyl group alters pharmacokinetics |

Q & A

Q. What are the common synthetic routes for preparing 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride, and what reagents are critical for its purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical route involves reacting a cyclobutanamine precursor with 3-butoxypropyl halide under basic conditions. Hydrochloride salt formation is achieved using hydrochloric acid in dioxane, followed by reduced-pressure evaporation to isolate the product . Critical purification steps include recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol eluent). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : 1H and 13C NMR are essential for confirming the cyclobutane ring, butoxy chain, and tertiary amine structure. For example, the cyclobutane protons typically appear as multiplet signals between δ 2.0–3.0 ppm, while the butoxy methylene group resonates near δ 3.5 ppm . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates the molecular ion ([M+H]+) and isotopic pattern. IR spectroscopy can confirm N–H stretching (2500–3000 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

- Methodological Answer : Stereochemical control is challenging due to the cyclobutane ring’s strain. Employing chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed hydroamination) can enhance enantioselectivity . Kinetic studies using in-situ FTIR or Raman spectroscopy help identify intermediate stereoisomers. Solvent polarity (e.g., THF vs. DMF) and temperature gradients (−20°C to room temperature) are critical for reducing epimerization .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclobutane) or solvent-dependent shifts. Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to model conformational equilibria and compare Boltzmann-weighted spectra with experimental data. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze out ring dynamics, simplifying signal assignment .

Q. How can researchers design assays to probe this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : For receptor studies, employ radioligand binding assays (e.g., [3H]-labeled compound) with membrane preparations from target tissues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and thermodynamics. Enzymatic inhibition assays require optimizing buffer pH (7.4), ionic strength (150 mM NaCl), and substrate concentrations (Km ± 20%) to avoid non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.